Cas no 2691818-05-8 (Olaparib Impurity 110)

Olaparib Impurity 110 is a high-purity reference standard used in pharmaceutical analysis and quality control. This impurity is critical for ensuring the safety and efficacy of Olaparib, a PARP inhibitor used in cancer therapy. Its well-characterized structure and consistent quality make it an essential tool for method development, validation, and regulatory compliance. The impurity is synthesized under stringent conditions to meet pharmacopeial standards, providing reliable performance in HPLC, LC-MS, and other analytical techniques. Its availability supports accurate impurity profiling, helping researchers and manufacturers maintain product consistency and adhere to strict regulatory requirements.
Olaparib Impurity 110 structure
Olaparib Impurity 110 structure
商品名:Olaparib Impurity 110
CAS番号:2691818-05-8
MF:C9H3FN2O
メガワット:174.131325006485
CID:6624580

Olaparib Impurity 110 化学的及び物理的性質

名前と識別子

    • 1,3-Benzenedicarbonitrile, 2-fluoro-5-formyl-
    • 2-fluoro-5-formylisophthalonitrile
    • Olaparib Impurity 110
    • インチ: 1S/C9H3FN2O/c10-9-7(3-11)1-6(5-13)2-8(9)4-12/h1-2,5H
    • InChIKey: XVIDWVXKCGOQTE-UHFFFAOYSA-N
    • ほほえんだ: C1(C#N)=CC(C=O)=CC(C#N)=C1F

じっけんとくせい

  • 密度みつど: 1.35±0.1 g/cm3(Predicted)
  • ふってん: 215.6±35.0 °C(Predicted)

Olaparib Impurity 110 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A1270649-250mg
2-Fluoro-5-formylisophthalonitrile
2691818-05-8 97%
250mg
$1036.0 2024-07-28

Olaparib Impurity 110 関連文献

Olaparib Impurity 110に関する追加情報

Olaparib Impurity 110: A Comprehensive Overview

Olaparib, a well-known PARP inhibitor, has revolutionized the treatment of ovarian and breast cancers. As a key player in cancer therapy, its purity and quality are paramount to ensure efficacy and patient safety. Among the various impurities associated with Olaparib, Olaparib Impurity 110 stands out as a critical concern for manufacturers and researchers alike. This impurity, identified by the CAS number 2691818-05-8, has garnered significant attention due to its potential impact on drug stability and therapeutic outcomes.

Olaparib Impurity 110 is a byproduct formed during the synthesis of Olaparib. Its structure closely resembles the parent compound, making it challenging to detect and isolate. Recent studies have highlighted the importance of understanding the formation mechanisms of this impurity to improve manufacturing processes. Researchers have employed advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to characterize Olaparib Impurity 110 and develop robust quality control measures.

The presence of Olaparib Impurity 110 can influence the pharmacokinetics and pharmacodynamics of Olaparib. Studies published in reputable journals such as *Journal of Pharmaceutical Sciences* have demonstrated that even trace amounts of this impurity can affect drug absorption and metabolism. This underscores the need for stringent quality assurance protocols to minimize its formation during synthesis.

Recent advancements in process analytical technology (PAT) have enabled real-time monitoring of manufacturing processes, significantly reducing the likelihood of Olaparib Impurity 110 formation. By integrating predictive modeling with process optimization, pharmaceutical companies can achieve higher yields of pure Olaparib while minimizing impurities like 2691818-05-8. These innovations not only enhance product quality but also align with regulatory expectations for cGMP compliance.

Moreover, regulatory agencies such as the FDA and EMA have emphasized the importance of controlling impurities in pharmaceuticals. The identification and quantification of Olaparib Impurity 110 are now integral parts of drug approval processes. Collaborative efforts between academia and industry have led to the development of standardized methods for detecting this impurity, ensuring consistency across different manufacturing sites.

In conclusion, Olaparib Impurity 110 represents a significant challenge in the production of Olaparib. However, through cutting-edge research and innovative manufacturing techniques, the pharmaceutical industry is making strides toward overcoming this hurdle. As we continue to prioritize patient safety and drug efficacy, understanding and mitigating the impact of 2691818-05-8 will remain a focal point in cancer therapy development.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2691818-05-8)Olaparib Impurity 110
A969298
清らかである:99%
はかる:250mg
価格 ($):932.0